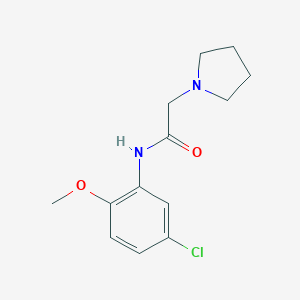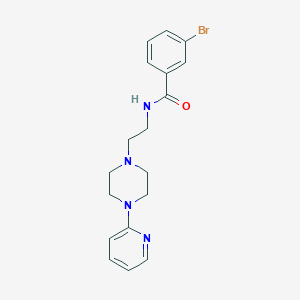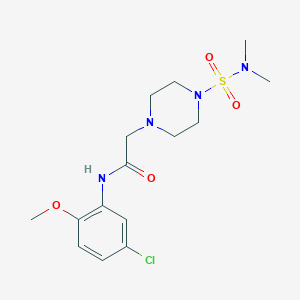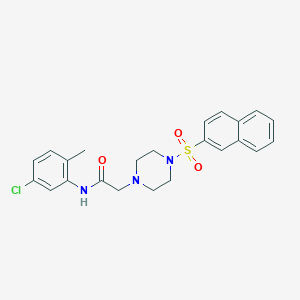
1-(2,4-Dimetilfenil)-4-((3,4-dimetilfenil)sulfonil)piperazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine, also known as DSP-4, is a chemical compound that has been widely studied for its potential applications in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for investigating the role of noradrenergic systems in various physiological and behavioral processes.
Mecanismo De Acción
1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine selectively targets noradrenergic neurons in the brain, leading to the depletion of noradrenaline levels. It does not affect other neurotransmitter systems, such as dopamine or serotonin. The mechanism of action of 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine involves the uptake of the compound by noradrenergic neurons, followed by its conversion to a toxic metabolite that causes neuronal damage and death.
Biochemical and Physiological Effects:
The depletion of noradrenaline levels caused by 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine can have a wide range of biochemical and physiological effects, depending on the specific brain region and neuronal circuitry affected. Some of the effects observed in animal studies include impaired learning and memory, altered stress response, disrupted circadian rhythms, and increased susceptibility to drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine in scientific research is its selectivity for noradrenergic neurons, which allows for precise and targeted lesioning of specific brain regions. This can help researchers to better understand the role of noradrenergic systems in various physiological and behavioral processes. However, there are also some limitations to using 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine, such as the potential for off-target effects in other neuronal populations and the need for careful dosing and administration to avoid toxicity.
Direcciones Futuras
There are many potential future directions for research using 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine, including:
1. Investigating the role of noradrenergic systems in psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
2. Developing new pharmacological treatments for drug addiction and other behavioral disorders based on the modulation of noradrenergic signaling.
3. Exploring the interactions between noradrenergic and other neurotransmitter systems, such as dopamine and serotonin, to better understand the complex neurobiology of behavior and cognition.
4. Developing new animal models of neurological and psychiatric disorders based on the selective lesioning of noradrenergic neurons.
In conclusion, 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine is a valuable tool for scientific research in the fields of neuroscience and pharmacology. Its selective neurotoxicity allows for precise and targeted lesioning of noradrenergic neurons, providing a powerful tool for investigating the role of noradrenergic systems in various physiological and behavioral processes. Future research using 1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine has the potential to shed new light on the complex neurobiology of behavior and cognition, and to develop new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
1-(2,4-Dimethylphenyl)-4-((3,4-dimethylphenyl)sulfonyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with 3,4-dimethylbenzenesulfonyl chloride, followed by the cyclization of the resulting intermediate with piperazine. The purity of the final product can be confirmed through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
Medicina
En el campo de la medicina, este compuesto tiene posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos. Sus características estructurales pueden permitirle interactuar con diversos objetivos biológicos, lo que podría ser beneficioso para el tratamiento de enfermedades. Sin embargo, las aplicaciones específicas en medicina no se detallan en los recursos disponibles .
Agricultura
Para la agricultura, el compuesto podría investigarse por su eficacia como promotor del crecimiento o pesticida debido a sus propiedades químicas. Podría afectar el crecimiento de las plantas o las plagas de una manera que podría aprovecharse para obtener beneficios agrícolas .
Ciencia de los Materiales
En la ciencia de los materiales, la estructura molecular única del compuesto podría utilizarse en la síntesis de nuevos materiales con propiedades específicas, como mayor durabilidad o conductividad .
Ciencia Ambiental
La ciencia ambiental podría beneficiarse de este compuesto mediante el desarrollo de nuevos sensores o indicadores para el monitoreo ambiental, dada su posible reactividad con diversos factores ambientales .
Bioquímica
Bioquímicamente, el compuesto podría utilizarse como reactivo o sonda en ensayos bioquímicos para estudiar actividades enzimáticas o vías metabólicas debido a su potencial para interactuar con moléculas biológicas .
Farmacología
Farmacológicamente, podría haber un interés en explorar los efectos de este compuesto en varios sistemas fisiológicos, lo que podría conducir al descubrimiento de nuevas drogas o herramientas farmacológicas .
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-5-8-20(18(4)13-15)21-9-11-22(12-10-21)25(23,24)19-7-6-16(2)17(3)14-19/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPGBLYOPPWWFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B501567.png)


